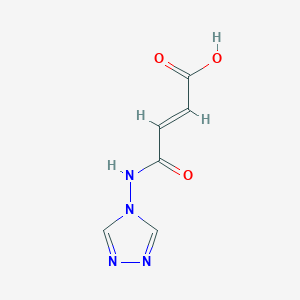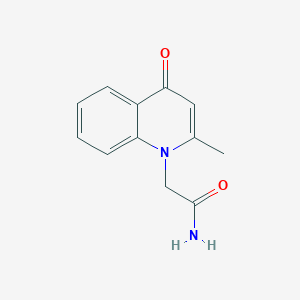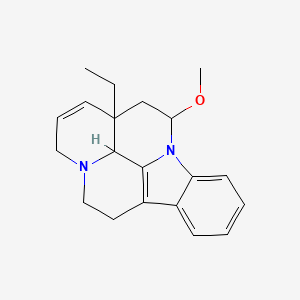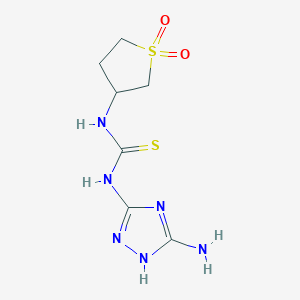![molecular formula C13H15NO5S B12114495 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a sulfone group through a carbamoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with isocyanates to form the carbamoyl intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under specific reducing agents.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares a similar sulfone group and has been studied for its activity as a potassium channel activator.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a sulfone group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15NO5S |
|---|---|
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
2-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H15NO5S/c1-13(6-7-20(18,19)8-13)14-11(15)9-4-2-3-5-10(9)12(16)17/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
OHLHTXRNPUEPCX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)







![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)


